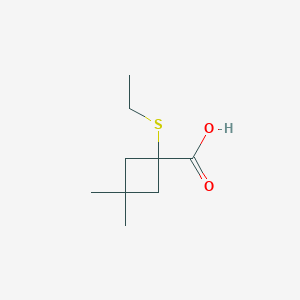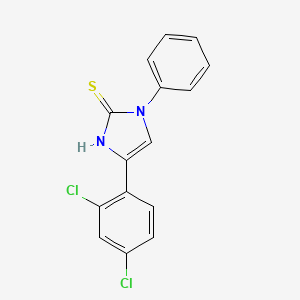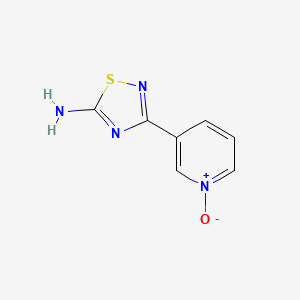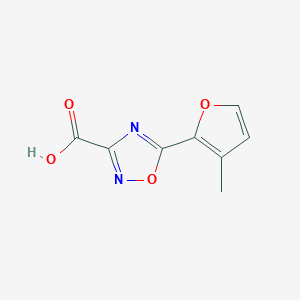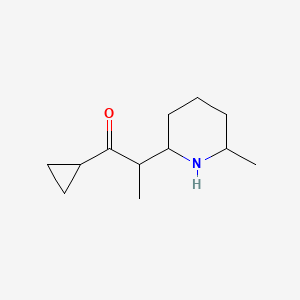
1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.30 g/mol . It is primarily used for research purposes and is known for its unique structural features, which include a cyclopropyl group and a piperidine ring.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one involves several steps. One common synthetic route includes the reaction of cyclopropyl ketone with 6-methylpiperidine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety.
Analyse Chemischer Reaktionen
1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound includes the development of new pharmaceuticals and the study of drug metabolism.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of complex molecules
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one can be compared with similar compounds such as:
1-Cyclopropyl-2-(piperidin-2-yl)propan-1-one: This compound has a similar structure but lacks the methyl group on the piperidine ring, which may affect its reactivity and applications.
1-(1-methylpiperidin-2-yl)propan-2-one: This compound has a different substitution pattern, leading to variations in its chemical properties and uses.
2-Methyl-1-(pyridin-2-yl)propan-1-one: This compound contains a pyridine ring instead of a piperidine ring, resulting in distinct chemical behavior and applications.
Eigenschaften
Molekularformel |
C12H21NO |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
1-cyclopropyl-2-(6-methylpiperidin-2-yl)propan-1-one |
InChI |
InChI=1S/C12H21NO/c1-8-4-3-5-11(13-8)9(2)12(14)10-6-7-10/h8-11,13H,3-7H2,1-2H3 |
InChI-Schlüssel |
UDPCVGRUIMFIQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1)C(C)C(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


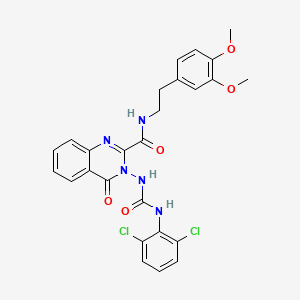

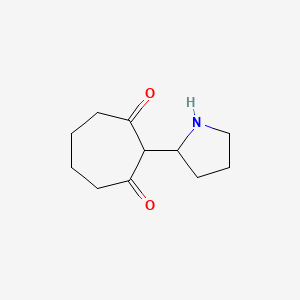
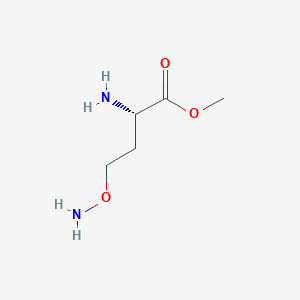
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060846.png)
![3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B13060847.png)
![2-[(4-Chloro-2-methoxy-phenylcarbamoyl)-methoxy]-benzoic acid](/img/structure/B13060860.png)
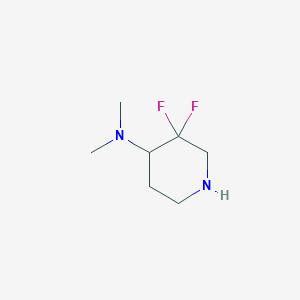
![4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13060865.png)
![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13060870.png)
